

Spectroscopic Profile of Benzyl Cinnamate: An In-Depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **benzyl cinnamate**, a compound of interest in various scientific and commercial fields, including perfumery and pharmaceuticals. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. For **benzyl cinnamate**, both ¹H and ¹³C NMR spectra provide characteristic signals that confirm its structure.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of **benzyl cinnamate** is characterized by signals in both the aromatic and aliphatic regions, corresponding to the protons of the benzyl and cinnamoyl moieties.

Table 1: ¹H NMR Spectroscopic Data for **Benzyl Cinnamate**



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Coupling Constant (J) Hz
7.72	d	1H	Vinylic H (α to C=O)	16.0
7.48-7.46	m	2H	Aromatic H (Cinnamoyl)	
7.39-7.31	m	8H	Aromatic H (Benzyl & Cinnamoyl)	
6.47	d	1H	Vinylic H (β to C=O)	16.0
5.23	S	2H	Methylene H (- CH ₂ -)	

Data obtained in CDCl₃ at 400 MHz.[1]

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: 13C NMR Spectroscopic Data for Benzyl Cinnamate



Chemical Shift (δ) ppm	Assignment	
166.56	Carbonyl C (C=O)	
144.99	Vinylic C (α to Phenyl)	
135.94	Aromatic C (Quaternary - Benzyl)	
134.19	Aromatic C (Quaternary - Cinnamoyl)	
130.18	Aromatic CH	
128.73	Aromatic CH	
128.44	Aromatic CH	
128.13	Aromatic CH	
128.09	Aromatic CH	
127.95	Aromatic CH	
117.73	Vinylic C (β to Phenyl)	
66.17	Methylene C (-CH ₂ -)	

Data obtained in CDCl3 at 100 MHz.[1]

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of an ester like **benzyl cinnamate** is as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of **benzyl cinnamate** in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The use of a high-purity solvent is crucial to avoid extraneous signals.
- Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).
- Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.



- Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum using a standard single-pulse experiment. For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling.
- Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform. The resulting spectrum should be phased and baseline corrected to obtain a clear and accurate representation of the signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopic Data

The IR spectrum of **benzyl cinnamate** shows characteristic absorption bands for the ester functional group and the aromatic rings.

Table 3: Key IR Absorption Bands for Benzyl Cinnamate

Frequency (cm ⁻¹)	Intensity	Assignment
~1715-1730	Strong	C=O stretch (α , β -unsaturated ester)
~1635	Medium	C=C stretch (alkene)
~1300-1000	Strong	C-O stretch
~3030	Medium	C-H stretch (aromatic)
~1600, ~1495, ~1450	Medium-Weak	C=C stretch (aromatic ring)

Note: The exact frequencies can vary slightly depending on the sampling method.

Experimental Protocol for IR Spectroscopy

A common method for obtaining an IR spectrum of a solid compound like **benzyl cinnamate** is using Attenuated Total Reflectance (ATR) FT-IR spectroscopy.



- Sample Preparation: Place a small amount of solid benzyl cinnamate directly onto the ATR crystal.
- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This
 will be subtracted from the sample spectrum to remove any signals from the instrument and
 the atmosphere.
- Sample Spectrum: Apply pressure to the sample using a press to ensure good contact with the crystal. Record the IR spectrum of the sample. The instrument measures the absorption of infrared radiation at different frequencies.
- Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Mass Spectrometry Data

The mass spectrum of **benzyl cinnamate** will show a molecular ion peak corresponding to its molecular weight, as well as several fragment ions.

Table 4: Major Fragments in the Mass Spectrum of Benzyl Cinnamate

m/z	Proposed Fragment	
238	[M]+ (Molecular Ion)	
131	[C ₆ H ₅ CH=CHCO] ⁺ (Cinnamoyl cation)	
103	[C ₆ H ₅ CH=CH] ⁺	
91	[C ₆ H ₅ CH ₂] ⁺ (Benzyl cation/Tropylium ion)	
77	[C ₆ H ₅] ⁺ (Phenyl cation)	



Experimental Protocol for Mass Spectrometry

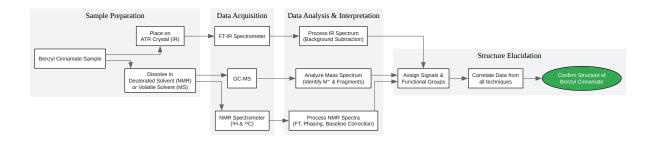
A general procedure for obtaining a mass spectrum using Gas Chromatography-Mass Spectrometry (GC-MS) is as follows:

- Sample Preparation: Dissolve a small amount of **benzyl cinnamate** in a suitable volatile solvent (e.g., dichloromethane or diethyl ether).
- Injection: Inject a small volume (typically 1 μ L) of the solution into the GC inlet. The high temperature of the inlet vaporizes the sample.
- Gas Chromatography: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.
- Ionization: As the separated components elute from the GC column, they enter the mass spectrometer's ion source. In Electron Ionization (EI), the molecules are bombarded with a high-energy electron beam, causing them to lose an electron and form a positively charged molecular ion.
- Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a
 quadrupole) based on their mass-to-charge ratio (m/z).
- Detection: A detector records the abundance of each ion at a specific m/z, generating a mass spectrum.

Visualization of Spectroscopic Workflow and Structural Confirmation

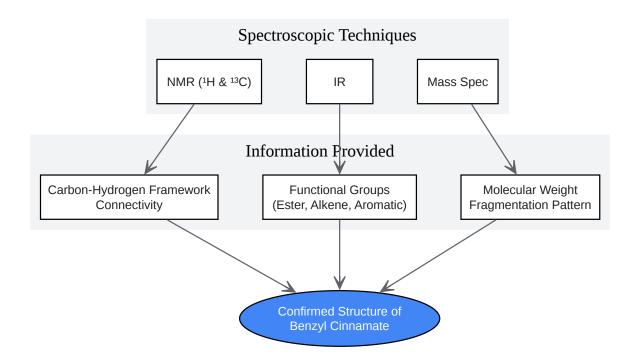
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different techniques for confirming the structure of **benzyl cinnamate**.





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Caption: General workflow for spectroscopic analysis.



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Caption: Logic of structural confirmation.

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References

- 1. rsc.org [rsc.org]
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